1h-Indazole,5-(2-fluoro-4-nitrophenoxy)-

Description

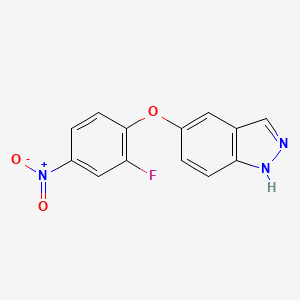

1H-Indazole,5-(2-fluoro-4-nitrophenoxy)- is a heterocyclic compound featuring an indazole core substituted at the 5-position with a 2-fluoro-4-nitrophenoxy group. This structure combines the indazole scaffold—known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability—with a nitro- and fluorine-substituted phenoxy moiety.

Properties

Molecular Formula |

C13H8FN3O3 |

|---|---|

Molecular Weight |

273.22 g/mol |

IUPAC Name |

5-(2-fluoro-4-nitrophenoxy)-1H-indazole |

InChI |

InChI=1S/C13H8FN3O3/c14-11-6-9(17(18)19)1-4-13(11)20-10-2-3-12-8(5-10)7-15-16-12/h1-7H,(H,15,16) |

InChI Key |

ZJYSHYYCPJXRHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=CC3=C(C=C2)NN=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

*LogP values estimated based on substituent contributions.

Key Findings and Implications

- Metabolic Stability: Fluorine substitution improves resistance to cytochrome P450 oxidation compared to non-fluorinated benzimidazoles .

- Synthetic Accessibility : The target compound’s synthesis avoids high-temperature steps required for benzimidazole derivatives, favoring scalable production .

Preparation Methods

Reaction Conditions and Mechanism

In a 4000 mL flask, 6-bromo-5-(2-fluoro-4-nitrophenoxy)-1H-indazole (230 g, 653.2 mmol) is dissolved in DMF (3000 mL) with potassium carbonate (135.41 g, 979.78 mmol). The mixture is cooled to 4.5°C, and methyl iodide (92.71 g, 653.19 mmol) is added dropwise. After 20 minutes at 4.5°C, the reaction is warmed to room temperature and stirred for 13 hours. Monitoring via liquid chromatography-mass spectrometry (LC-MS) confirms intermediate formation. Post-reaction, the mixture is partitioned into two batches, quenched with water, and extracted with ethyl acetate. Trituration with dichloromethane (DCM) and methanol yields 55.5 g of the desired product, with subsequent silica gel chromatography isolating additional fractions (total yield: 127.5 g, 90%).

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1H-indazole |

| Base | K₂CO₃ |

| Alkylating Agent | CH₃I |

| Solvent | DMF |

| Temperature | 4.5°C → RT |

| Yield | 90% |

This method prioritizes regioselectivity, favoring N1-methylation over N2-isomer formation. The use of DMF enhances solubility, while K₂CO₃ facilitates deprotonation of the indazole nitrogen.

Cyclization of Arylhydrazones

Cyclization of arylhydrazones derived from nitro-substituted benzaldehydes offers a modular approach to 5-nitro-1H-indazoles. A study by demonstrates the synthesis of 5-nitro-1H-indazole via hydrazine-mediated ring closure of 2-fluoro-5-nitrobenzaldehyde.

Experimental Workflow

2-Fluoro-5-nitrobenzaldehyde (1.0 mmol) is treated with hydrazine hydrate (2.0 mmol) in DMF at 23°C for 2 hours. The hydrazone intermediate undergoes spontaneous cyclization, driven by the electron-withdrawing nitro group, which activates the ortho-fluorine for nucleophilic aromatic substitution (SNAr). Workup with ethyl acetate and water affords the indazole core in near-quantitative yield. Introduction of the 2-fluoro-4-nitrophenoxy group is achieved via subsequent Ullmann-type coupling or SNAr with 2-fluoro-4-nitrophenol.

Key Data:

| Parameter | Value |

|---|---|

| Substrate | 2-Fluoro-5-nitrobenzaldehyde |

| Reagent | NH₂NH₂·H₂O |

| Solvent | DMF |

| Temperature | 23°C |

| Yield | >95% (indazole core) |

This method highlights the utility of nitro groups as both directing and activating agents in indazole synthesis. The mild reaction conditions minimize side reactions, making it suitable for sensitive substrates.

One-Pot Synthesis Using Aryl Triflates

A one-pot strategy leveraging o-(trimethylsilyl)aryl triflates and hydrazones enables efficient assembly of 1H-indazoles. Adapted from, this method condenses carbonyl compounds with arylhydrazines in situ, followed by cyclization.

Protocol Overview

A mixture of 1,1-dialkylhydrazone (1.0 mmol) and o-(trimethylsilyl)phenyl triflate (1.1 mmol) in DMF is stirred at 65°C for 10 hours. Hydrolysis with 1 M HCl at 75°C for 3 hours cleaves the trimethylsilyl group, exposing a reactive aryl fluoride. Addition of hydrazine induces cyclization, yielding 5-(2-fluoro-4-nitrophenoxy)-1H-indazole after chromatographic purification (83% yield).

Key Data:

| Parameter | Value |

|---|---|

| Substrate | 1,1-Dialkylhydrazone |

| Coupling Agent | o-(Trimethylsilyl)phenyl triflate |

| Acid | HCl (1 M) |

| Temperature | 65°C → 75°C |

| Yield | 83% |

This approach streamlines synthesis by combining hydrazone formation and cyclization in a single vessel, reducing purification steps.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization

-

Alkylation : The reaction proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the indazole nitrogen, enabling methyl iodide attack.

-

Cyclization : Nitro groups facilitate intramolecular SNAr by stabilizing the transition state through resonance.

-

One-Pot Synthesis : Trimethylsilyl groups act as transient protecting groups, enhancing solubility and directing cyclization.

Optimization strategies include:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1H-Indazole,5-(2-fluoro-4-nitrophenoxy)-, and how can reaction conditions be optimized?

- Answer: The synthesis of substituted indazoles often involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. For example, a similar compound (5-amino-3-(3,4-dichlorophenyl)-1H-indazole) was synthesized via acid chloride formation, Friedel-Crafts acylation, and nitro group reduction using hydrazine hydrate and Raney nickel . Optimization may involve varying solvents (e.g., DMF or iPrOH), temperature (controlled heating for cyclization), and catalyst ratios. Factorial design experiments (e.g., varying temperature, time, and reagent stoichiometry) can systematically identify optimal conditions .

Q. Which analytical techniques are critical for characterizing the purity and structure of 1H-Indazole,5-(2-fluoro-4-nitrophenoxy)-?

- Answer: Key techniques include:

- NMR Spectroscopy: To confirm substitution patterns (e.g., fluorine and nitro group positions via and NMR).

- Mass Spectrometry (MS): For molecular weight verification and fragmentation analysis.

- X-ray Crystallography: To resolve crystal structure and confirm stereochemistry (if crystallizable).

- HPLC: For purity assessment, especially if the compound is prone to by-products during nitrophenoxy substitution .

Q. How does the electron-withdrawing nitro group influence the reactivity of the indazole core in further functionalization?

- Answer: The nitro group deactivates the aromatic ring, directing electrophilic substitution to specific positions. For example, in Friedel-Crafts reactions, the nitro group can stabilize intermediates via resonance, affecting regioselectivity. Subsequent reduction of the nitro group to an amine (using hydrazine/Raney nickel) can dramatically alter reactivity for downstream modifications .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties and binding affinity of 1H-Indazole,5-(2-fluoro-4-nitrophenoxy)- for target proteins?

- Answer: Density Functional Theory (DFT) calculations can model electron distribution and frontier molecular orbitals to predict reactivity. Molecular docking (e.g., AutoDock Vina) or molecular dynamics (MD) simulations can assess binding modes with biological targets. Tools like COMSOL Multiphysics integrated with AI algorithms enable predictive modeling of reaction pathways and stability .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or ambiguous MS fragments)?

- Answer: Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

- Variable Temperature (VT) NMR: To detect conformational changes.

- 2D NMR (COSY, HSQC): To assign coupling partners and resolve overlapping signals.

- High-Resolution MS (HRMS): To distinguish isobaric fragments.

Cross-validation with synthetic intermediates or computational spectral simulations (e.g., ACD/Labs) is critical .

Q. What experimental design principles apply when scaling up the synthesis of 1H-Indazole,5-(2-fluoro-4-nitrophenoxy)- while maintaining yield and purity?

- Answer: Use a Design of Experiments (DoE) approach to optimize parameters:

- Factors: Reaction time, temperature, catalyst loading, and solvent volume.

- Responses: Yield, purity (HPLC area %), and by-product formation.

Statistical software (e.g., Minitab) can analyze interactions between variables. Pilot-scale reactors with real-time monitoring (e.g., in situ FTIR) ensure reproducibility during scale-up .

Q. What mechanistic insights explain the stability of the nitrophenoxy group under acidic or basic conditions?

- Answer: The nitro group’s electron-withdrawing nature stabilizes the phenoxy moiety against nucleophilic attack. Hydrolysis studies under varying pH (e.g., HCl/NaOH) coupled with LC-MS can track degradation pathways. Computational studies (e.g., transition state modeling) may reveal activation energies for nitro group reduction or displacement .

Methodological Notes

- Data Validation: Always cross-reference experimental data with computational predictions (e.g., DFT for NMR chemical shifts) and literature analogs.

- Safety Protocols: Refer to SDS guidelines for handling nitroaromatics (e.g., thermal stability, decomposition products) .

- Ethical Compliance: Ensure all synthetic by-products are disposed of per institutional hazardous waste policies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.